molecular formula C18H13N3O3S3 B3297777 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896290-40-7

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B3297777
CAS RN: 896290-40-7
M. Wt: 415.5 g/mol
InChI Key: BSFMKPSSDOPIRC-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique chemical structure and properties, which make it a promising candidate for the development of novel drugs and therapeutic agents.

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Optical Materials

Benzothiazole-based compounds have been studied as potential optical materials . These compounds have shown promising results in this field .

Fibroblast Growth Factor Antagonists

These compounds have been investigated for their potential as fibroblast growth factor antagonists . This could have significant implications in the field of cell biology and tissue engineering .

Autotaxin Inhibitors

Research has also explored the use of benzothiazole-based compounds as autotaxin inhibitors . Autotaxin is an enzyme that has been implicated in several diseases, including cancer .

Inhibitors of Wnt Antagonist DKK

These compounds have been studied for their potential as inhibitors of Wnt antagonist DKK . The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation .

Cytosolic Phospholipase A2α Inhibitors

Benzothiazole-based compounds have been investigated for their potential as inhibitors of cytosolic phospholipase A2α . This enzyme is involved in the production of inflammatory mediators .

Antimicrobial Drugs

Benzothiazole-based compounds have been used as antimicrobial drugs . They have shown effectiveness against a variety of microbial pathogens .

Anticancer Agents

These compounds have been extensively investigated for their anticancer activities . They have shown promising results in inhibiting the growth of various types of cancer cells .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S3/c1-27(23,24)12-6-4-5-11(9-12)16(22)21-18-20-14(10-25-18)17-19-13-7-2-3-8-15(13)26-17/h2-10H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFMKPSSDOPIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
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N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
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N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
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N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
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N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
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N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

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